

TNG348: A Preclinical Comparison in BRCA1 vs. BRCA2 Mutant Cancer Models

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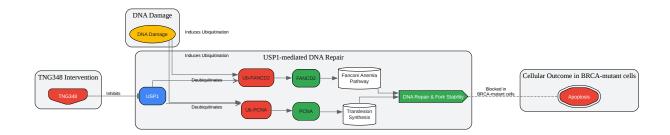
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the preclinical performance of **TNG348**, a selective allosteric inhibitor of Ubiquitin-Specific Protease 1 (USP1), in cancer models harboring BRCA1 versus BRCA2 mutations. While the clinical development of **TNG348** was halted due to observed liver toxicity in a Phase 1/2 trial (NCT06065059), the preclinical data offers valuable insights into the therapeutic potential of USP1 inhibition in cancers with homologous recombination deficiency (HRD).[1][2]

Mechanism of Action: Targeting DNA Damage Repair

TNG348 functions by inhibiting USP1, a key enzyme in the DNA damage response pathway. Specifically, TNG348 prevents the deubiquitination of Proliferating Cell Nuclear Antigen (PCNA) and Fanconi Anemia group D2 protein (FANCD2).[3] This disruption of the DNA repair process is particularly detrimental to cancer cells with pre-existing defects in homologous recombination, such as those with BRCA1 or BRCA2 mutations, leading to a synthetic lethal effect. The mechanism is distinct from that of Poly (ADP-ribose) polymerase (PARP) inhibitors, the current standard of care for many BRCA-mutant cancers.[4][5]





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Caption: Mechanism of action of TNG348.

Preclinical Performance of TNG348

The available preclinical data demonstrates **TNG348**'s activity in BRCA-mutant cancer models. However, direct side-by-side comparisons of its efficacy in BRCA1 versus BRCA2 mutant models are limited. The data is often presented for "BRCA1/2-mutant" or "HRD+" models collectively.

In Vitro Studies

TNG348 has shown potent and selective inhibition of cell viability in BRCA-mutant cell lines.

Cell Line	Cancer Type	BRCA Mutation Status	TNG348 IC50 (Viability)	TNG348 IC50 (Ub-PCNA Inhibition)
MDA-MB-436	Triple-Negative Breast Cancer	BRCA1 mutant	68 nM	95 nM



This table summarizes the available quantitative in vitro data for **TNG348** in a BRCA1-mutant cell line.[6]

In Vivo Studies

Preclinical studies in xenograft models have demonstrated the in vivo efficacy of **TNG348**, both as a single agent and in combination with PARP inhibitors.

Model Type	Cancer Type	BRCA Mutation Status	Treatment Regimen	Outcome
Cell Line-Derived Xenograft (CDX)	Triple-Negative Breast Cancer	BRCA1 mutant	TNG348 (dose- dependent)	Dose-dependent tumor growth inhibition.[4][7]
Patient-Derived Xenograft (PDX)	Ovarian Cancer	BRCA2 mutant	TNG348 (100 mg/kg, p.o., q.d.) + Niraparib (30 mg/kg, p.o., q.d.)	Synergistic tumor growth inhibition.
Patient-Derived Xenograft (PDX)	Pancreatic Cancer	BRCA1 mutant	TNG348 (80 mg/kg, p.o., b.i.d.) + Olaparib (50 mg/kg, p.o., q.d.)	Synergistic tumor growth inhibition.
Patient-Derived Xenograft (PDX)	Triple-Negative Breast Cancer	BRCA1 mutant	TNG348 (100 mg/kg, p.o., q.d.) + Olaparib (50 mg/kg, p.o.) in a PARP inhibitorresistant model	Overcame acquired PARP inhibitor resistance and demonstrated strong combination activity.[5]

This table summarizes the reported in vivo efficacy of **TNG348** in various BRCA-mutant xenograft models.



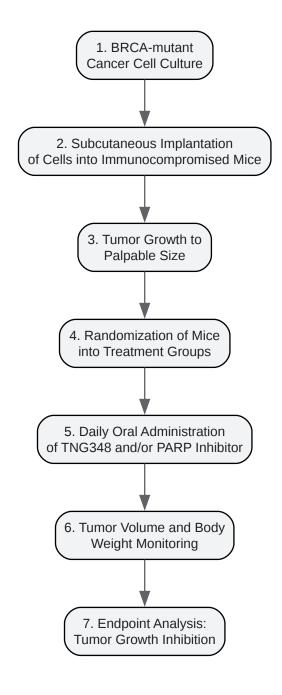


Experimental Protocols In Vitro Cell Viability (Clonogenic Assay)

- Cell Seeding: Cancer cell lines are seeded at a low density in 6-well plates and allowed to adhere overnight.
- Drug Treatment: Cells are treated with a range of concentrations of TNG348 or vehicle control.
- Incubation: Plates are incubated for 10-14 days to allow for colony formation.
- Staining: Colonies are fixed and stained with crystal violet.
- Quantification: The number of colonies in each well is counted to determine the surviving fraction at each drug concentration. The IC50 value is then calculated.

In Vivo Xenograft Studies





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Caption: General workflow for preclinical xenograft studies.

- Cell Implantation: Human cancer cells with BRCA1 or BRCA2 mutations are implanted subcutaneously into immunocompromised mice.
- Tumor Growth: Tumors are allowed to grow to a specified size.



- Treatment: Mice are treated with TNG348, a PARP inhibitor, a combination of both, or a
 vehicle control, typically via oral gavage.
- Monitoring: Tumor volume and body weight are measured regularly throughout the study.
- Endpoint: The study is concluded when tumors in the control group reach a predetermined size. Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.

Comparison with Alternatives PARP Inhibitors

PARP inhibitors (e.g., Olaparib, Niraparib) are the established standard of care for many patients with BRCA-mutant cancers. They function by trapping PARP on DNA, leading to the accumulation of double-strand breaks that are lethal in HRD cells. Preclinical data suggests that **TNG348** can act synergistically with PARP inhibitors and may even overcome acquired resistance to them, highlighting a potential combination therapy strategy.[1][8]

Other USP1 Inhibitors

Several other USP1 inhibitors are in early stages of clinical development. One such example is KSQ-4279 (also known as RO7623066), which has also shown preclinical efficacy in BRCA-deficient models as a single agent and in combination with PARP inhibitors.[9][10][11] These emerging agents represent a continued interest in targeting USP1 for the treatment of HRD cancers.

Conclusion and Future Directions

The preclinical data for **TNG348** demonstrates its potential as a targeted therapy for BRCA-mutant cancers, both as a monotherapy and in combination with PARP inhibitors. Its distinct mechanism of action offers a potential strategy to overcome PARP inhibitor resistance.

However, the discontinuation of **TNG348**'s clinical development due to liver toxicity is a significant hurdle.[1][2] This underscores the importance of careful toxicological profiling for any future USP1 inhibitors. Despite the clinical setback for **TNG348**, the robust preclinical efficacy data provides a strong rationale for the continued investigation of USP1 as a therapeutic target



in BRCA1 and BRCA2-mutant cancers. Future research will likely focus on developing USP1 inhibitors with improved safety profiles.

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